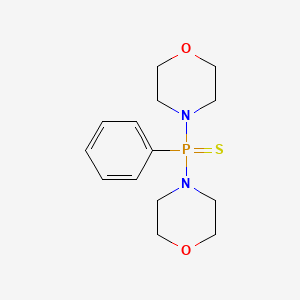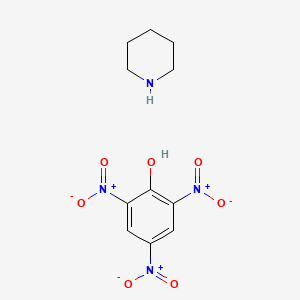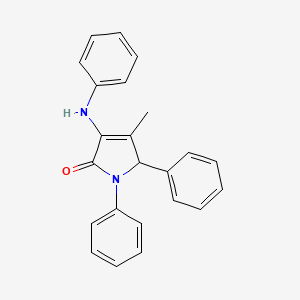
Piperidine, monopicrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, monopicrate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is a derivative of piperidine where the nitrogen atom is bonded to a picrate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, monopicrate typically involves the reaction of piperidine with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Piperidine+Picric Acid→Piperidine, Monopicrate
The reaction conditions often include maintaining a specific temperature and pH to optimize the yield of this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which are then purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, monopicrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: this compound can undergo substitution reactions where the picrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound is used in the study of biological systems and as a tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperidine, monopicrate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound of piperidine, monopicrate, used in various chemical and pharmaceutical applications.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with different chemical properties.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
This compound is unique due to the presence of the picrate group, which imparts specific chemical and physical properties to the compound. This makes it suitable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an important tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.
Eigenschaften
CAS-Nummer |
6264-87-5 |
|---|---|
Molekularformel |
C11H14N4O7 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
piperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;6H,1-5H2 |
InChI-Schlüssel |
FWKSXMLAUFVOEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)


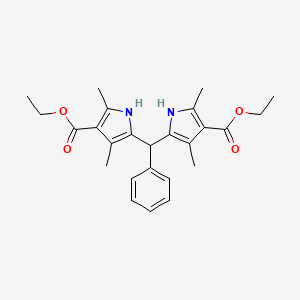
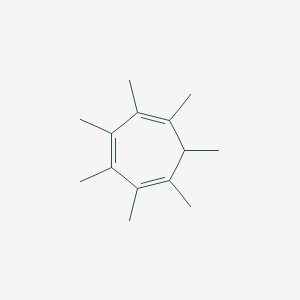
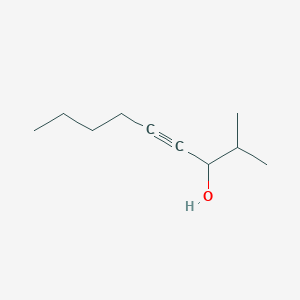
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)



